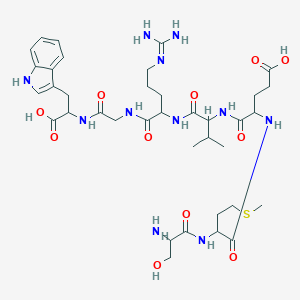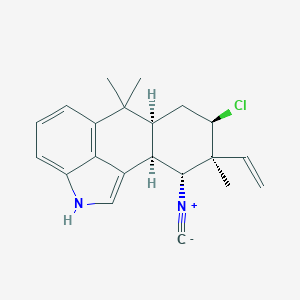![molecular formula C7H7NS B010068 2,3-Dihydrothieno[2,3-b]pyridine CAS No. 103020-20-8](/img/structure/B10068.png)
2,3-Dihydrothieno[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothieno[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the progression of cancer. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, which can help to prevent the spread of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-Dihydrothieno[2,3-b]pyridine is its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 2,3-Dihydrothieno[2,3-b]pyridine is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydrothieno[2,3-b]pyridine. One of the areas of future research is the development of new synthetic methods for the preparation of this compound. Another area of future research is the investigation of the mechanism of action of 2,3-Dihydrothieno[2,3-b]pyridine, which can help to identify new targets for drug development. Additionally, the potential applications of 2,3-Dihydrothieno[2,3-b]pyridine in the treatment of various diseases such as cancer, inflammation, and infectious diseases should be further explored.
Synthesemethoden
Several methods have been reported for the synthesis of 2,3-Dihydrothieno[2,3-b]pyridine. One of the most commonly used methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base. Another method involves the reaction of 2-mercaptoacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrothieno[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 2,3-Dihydrothieno[2,3-b]pyridine has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
103020-20-8 |
|---|---|
Produktname |
2,3-Dihydrothieno[2,3-b]pyridine |
Molekularformel |
C7H7NS |
Molekulargewicht |
137.2 g/mol |
IUPAC-Name |
2,3-dihydrothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 |
InChI-Schlüssel |
SXHIAOQRZREZPE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CC=N2 |
Kanonische SMILES |
C1CSC2=C1C=CC=N2 |
Synonyme |
Thieno[2,3-b]pyridine, 2,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)








